Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate
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Overview
Description
Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate is a synthetic organic compound with the molecular formula C9H10F3N3O3 . This compound is characterized by the presence of a cyanoacetamido group and trifluorobutanoate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate typically involves the reaction of ethyl cyanoacetate with amines under various conditions. One common method involves stirring ethyl cyanoacetate with amines at elevated temperatures, such as 70°C, for several hours . Another approach involves refluxing the reactants in ethanol in the presence of a base like piperidine .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions or the use of high-boiling solvents to facilitate the reaction. The choice of method depends on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamido group allows for condensation reactions with aldehydes and ketones.
Cyclization Reactions: This compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Bases: Piperidine, pyridine
Solvents: Ethanol, benzene, acetic acid
Conditions: Reflux, elevated temperatures
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyridazines and pyridindiones .
Scientific Research Applications
Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate involves its ability to undergo various chemical reactions, leading to the formation of biologically active compounds. These compounds can interact with molecular targets such as enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-cyanoacetamido)benzoate
- Ethyl (3E)-3-[(2-cyanoacetamido)imino]hexanoate
- Ethyl (3E)-3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate
Uniqueness
Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate is unique due to the presence of the trifluorobutanoate moiety, which imparts distinct chemical properties and reactivity compared to other cyanoacetamido derivatives .
Properties
Molecular Formula |
C9H10F3N3O3 |
---|---|
Molecular Weight |
265.19 g/mol |
IUPAC Name |
ethyl 3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C9H10F3N3O3/c1-2-18-8(17)5-6(9(10,11)12)14-15-7(16)3-4-13/h2-3,5H2,1H3,(H,15,16) |
InChI Key |
YNLXOGBEIQKEGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)CC#N)C(F)(F)F |
Origin of Product |
United States |
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